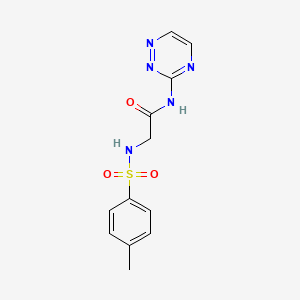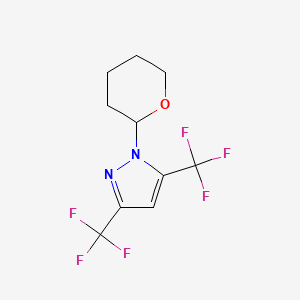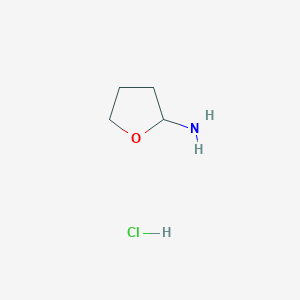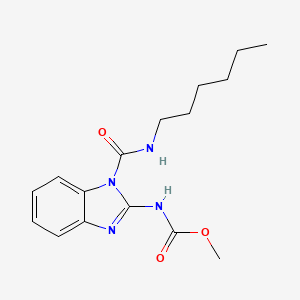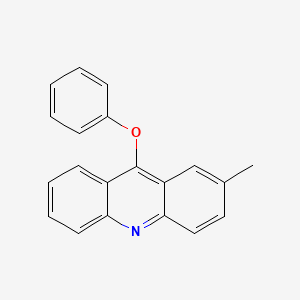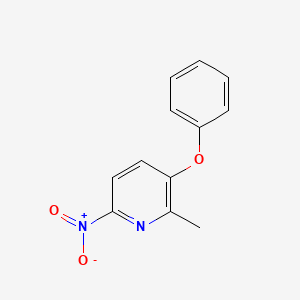
2-Methyl-6-nitro-3-phenoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-nitro-3-phenoxypyridine is an organic compound with the molecular formula C12H10N2O3 It is a derivative of pyridine, characterized by the presence of a methyl group at the 2-position, a nitro group at the 6-position, and a phenoxy group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitro-3-phenoxypyridine typically involves the reaction of 6-chloro-2-methyl-3-nitropyridine with phenol in the presence of a base such as cesium carbonate. The reaction is carried out in acetonitrile at temperatures ranging from 0°C to room temperature over a period of 15 hours. The product is then isolated by filtration and dried to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow systems to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-6-nitro-3-phenoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups using reagents such as ammonia or amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Ammonia or amines in the presence of a base.
Reduction: Hydrogen gas with a metal catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Substitution: 2-Methyl-6-amino-3-phenoxypyridine.
Reduction: 2-Methyl-6-amino-3-phenoxypyridine.
Oxidation: 2-Carboxy-6-nitro-3-phenoxypyridine.
Aplicaciones Científicas De Investigación
2-Methyl-6-nitro-3-phenoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-nitro-3-phenoxypyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparación Con Compuestos Similares
- 2-Methyl-3-nitro-6-phenoxypyridine
- 2-Methyl-6-nitro-4-phenoxypyridine
- 2-Methyl-6-nitro-3-phenylpyridine
Comparison: 2-Methyl-6-nitro-3-phenoxypyridine is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H10N2O3 |
|---|---|
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
2-methyl-6-nitro-3-phenoxypyridine |
InChI |
InChI=1S/C12H10N2O3/c1-9-11(7-8-12(13-9)14(15)16)17-10-5-3-2-4-6-10/h2-8H,1H3 |
Clave InChI |
UBXHYOMFOKHCLV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)[N+](=O)[O-])OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


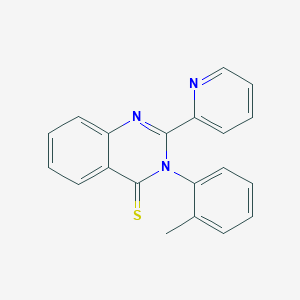

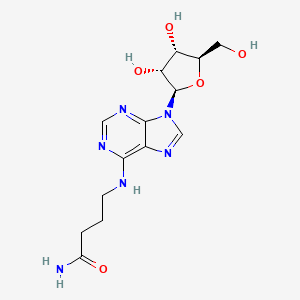
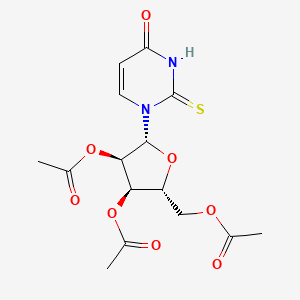
![rel-(3aS,6aR)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12927969.png)

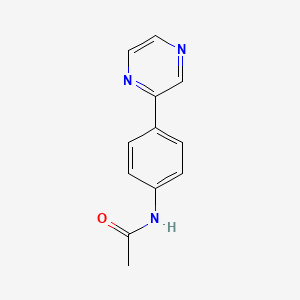
![3,10,14-trimethyl-6-propan-2-yl-15-oxatetracyclo[9.4.0.01,14.03,7]pentadecan-12-one](/img/structure/B12927988.png)
